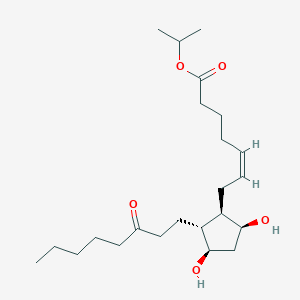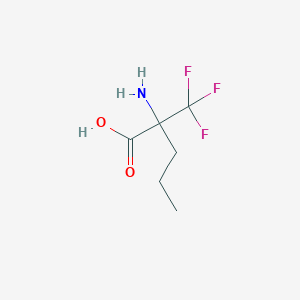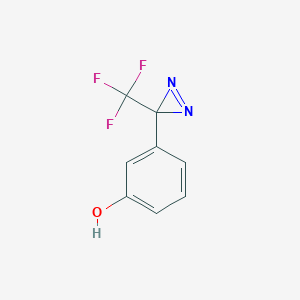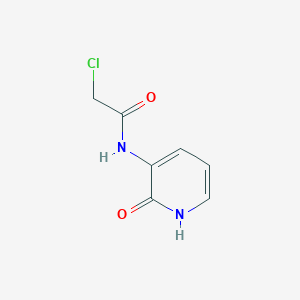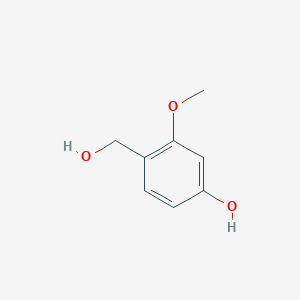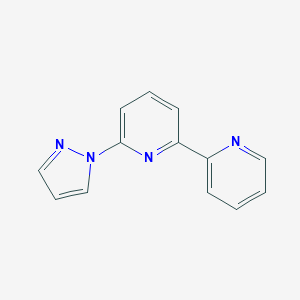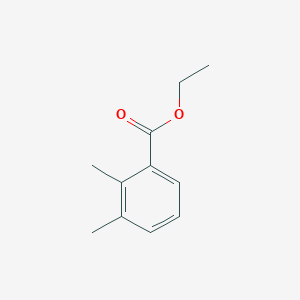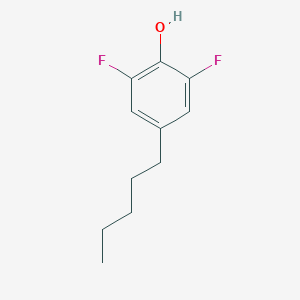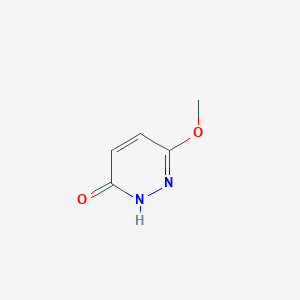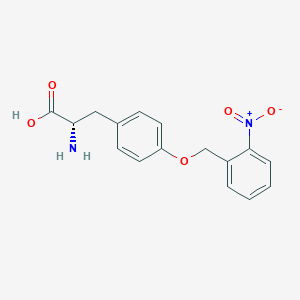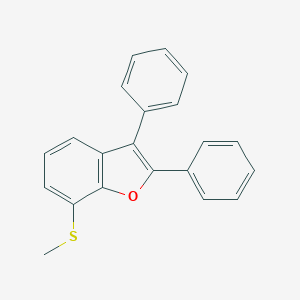
2,3-Diphenyl-7-methylthiobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-7-methylthiobenzofuran, also known as DPMF, is a compound that belongs to the benzofuran family. It is a synthetic organic compound that has been widely studied due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-7-methylthiobenzofuran is based on its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow 2,3-Diphenyl-7-methylthiobenzofuran to selectively bind to specific targets, such as amyloid fibrils, and emit fluorescence upon excitation with light.
Biochemical and Physiological Effects:
2,3-Diphenyl-7-methylthiobenzofuran has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. It has been used as a tool for studying protein-protein interactions and has been shown to inhibit the aggregation of amyloid fibrils. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that produces reactive oxygen species to kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Diphenyl-7-methylthiobenzofuran is its high selectivity and sensitivity for detecting biological molecules. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of 2,3-Diphenyl-7-methylthiobenzofuran is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, the synthesis of 2,3-Diphenyl-7-methylthiobenzofuran can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the use of 2,3-Diphenyl-7-methylthiobenzofuran in scientific research. One area of focus is the development of new methods for synthesizing 2,3-Diphenyl-7-methylthiobenzofuran that are more efficient and scalable. Additionally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran as a tool for studying protein misfolding and aggregation, which are associated with a variety of diseases. Finally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran in diagnostic applications, such as detecting amyloid fibrils in biological samples. Overall, 2,3-Diphenyl-7-methylthiobenzofuran has the potential to be a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
The synthesis of 2,3-Diphenyl-7-methylthiobenzofuran involves a multi-step process that includes the condensation of 2-acetylnaphthalene with benzaldehyde, followed by the reaction of the resulting product with thioacetic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of 2,3-Diphenyl-7-methylthiobenzofuran.
Applications De Recherche Scientifique
2,3-Diphenyl-7-methylthiobenzofuran has been widely used in scientific research due to its potential as a fluorescent probe for detecting biological molecules. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a tool for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.
Propriétés
Numéro CAS |
197588-27-5 |
|---|---|
Formule moléculaire |
C21H16OS |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
7-methylsulfanyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-18-14-8-13-17-19(15-9-4-2-5-10-15)20(22-21(17)18)16-11-6-3-7-12-16/h2-14H,1H3 |
Clé InChI |
FLCYRKYDBBSTBR-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
2,3-Diphenyl-7-methylthiobenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)

